Lhf-535

Lassa fever antiviral therapy in vivo efficacy

Access a well-characterized arenavirus entry inhibitor with translational data packages that bridge preclinical efficacy to human pharmacokinetics. • Validated post-exposure protection: 100% survival in guinea pigs when treatment began 3 days post-infection with Lassa virus. • Human-relevant PK: Phase 1 trials confirmed rapid absorption, a long half-life, and exposure levels predicted to suppress viral replication. • Defined resistance profile: sensitivity determinants (V434I, F427I) and lineage-specific IC50 shifts (50- to 160-fold for LP strain) support resistance monitoring and screening studies. Supplied with batch-specific purity documentation and shipped globally under ambient or blue-ice conditions.

Molecular Formula C27H28N2O2
Molecular Weight 412.5 g/mol
CAS No. 1450929-77-7
Cat. No. B608563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLhf-535
CAS1450929-77-7
SynonymsLHF535;  LHF 535;  LHF-535
Molecular FormulaC27H28N2O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O
InChIInChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5-
InChIKeyDBNZTRPIBJSUIX-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LHF-535 Arenavirus Entry Inhibitor Overview


LHF-535 is a small-molecule viral entry inhibitor that targets the arenavirus envelope glycoprotein, currently under advanced development for the treatment of Lassa fever and other arenaviral hemorrhagic fevers [1]. It exhibits sub-nanomolar potency against Lassa virus glycoproteins in pseudotype assays and has demonstrated protective efficacy in lethal animal challenge models, including 100% survival in guinea pigs infected with Lassa virus when treatment was initiated 3 days post-infection [2]. Phase 1 clinical trials in healthy volunteers have established its human safety and pharmacokinetic profile, with rapid absorption and a long half-life supporting once-daily oral dosing [3].

Arenavirus envelope glycoprotein entry inhibition research
Lethal challenge model-response studies with delayed treatment initiation
Human PK bridging and exposure-model research context
Multi-arenavirus screening and resistance surveillance workflows

LHF-535: Why Generic Substitution Fails


LHF-535 belongs to a class of benzimidazole-derived arenavirus entry inhibitors, but substitution with close analogs is not straightforward due to quantifiable differences in potency, resistance susceptibility, and preclinical validation. For instance, LHF-535 exhibits a 50- to 160-fold shift in IC50 against the LP strain of Lassa virus compared to other lineages, a sensitivity profile that differs from its analog ST-193, which shows an 8- to 27-fold shift against the same strain [1]. Furthermore, while LHF-535 has progressed through Phase 1 clinical trials with favorable safety and pharmacokinetic data [2], many in-class compounds lack this level of human validation. The following evidence items provide quantitative differentiation that is directly relevant to scientific and procurement decisions.

Lineage-specific entry inhibition sensitivity profiles differ between LHF-535 and in-class analogs; may shift interpretation across viral strains.
Human PK and tolerability endpoint data are absent for most in-class comparators; limits direct research bridging context.
Resistance susceptibility magnitude to GP2 mutations differs across analogs; may alter resistance-study interpretation.

LHF-535 Product-Specific Evidence


Protective Efficacy Against Lethal Lassa Virus

In a lethal guinea pig model of Lassa fever, LHF-535 administered orally at 50 mg/kg/day provided 100% protection from lethality when treatment was initiated 3 days after viral challenge. This contrasts with placebo-treated animals, which exhibited 0% survival under the same challenge conditions. The protective dose achieved plasma concentrations within the range observed in human Phase 1 trials, supporting translational relevance [1]. Ribavirin, the current off-label standard of care, has unproven efficacy in Lassa fever and has been associated with case fatality rates as high as 21% in recent outbreaks [2].

Lethal Challenge Protection
Head-to-head
100% survival (6/6) vs 0% (placebo); ribavirin ~79% inferred
Reported post-exposure model-response endpoint context
Guinea pig model; 50 mg/kg/day oral, 3-day delayed treatment
Lassa fever antiviral therapy in vivo efficacy

Sub-Nanomolar Potency and Resistance Susceptibility

In lentiviral pseudotype infectivity assays, LHF-535 inhibited Lassa virus glycoprotein-mediated entry with an IC50 of 0.1–0.3 nM, demonstrating sub-nanomolar potency against the majority of Lassa virus lineages . Against the LP strain from lineage I, LHF-535 exhibited an IC50 of 17 nM, representing a 50- to 160-fold reduction in sensitivity relative to other strains. In contrast, the analog ST-193 showed an IC50 of 12 nM against the same LP strain, with an 8- to 27-fold sensitivity shift [1]. This indicates that while both compounds are affected by the V434I mutation in GP2, the magnitude of resistance differs, which may influence therapeutic selection in outbreak scenarios involving diverse viral lineages.

Entry Inhibition Potency
Head-to-head
IC50 0.1–0.3 nM (most lineages); 17 nM (LP strain)
Entry inhibition assay context; lineage sensitivity review
50- to 160-fold shift vs LP strain; lentiviral pseudotype assay
Lassa virus antiviral potency drug resistance

Human Phase 1 Safety and PK Profile

LHF-535 has been evaluated in two Phase 1 clinical trials in healthy volunteers: a single ascending dose (SAD) study (0.3 to 40 mg/kg) and a multiple ascending dose (MAD) study (450, 900, or 1,125 mg/day for 14 days). In both studies, LHF-535 was well tolerated, with treatment-emergent adverse events occurring more frequently in placebo recipients than in LHF-535 recipients. Pharmacokinetic analysis revealed rapid absorption, a long half-life, and plasma exposures predicted to suppress viral replication [1]. This human PK and safety data package is absent for many preclinical arenavirus inhibitors, including ST-193, for which no peer-reviewed human trial data are available.

Human Phase 1 PK Context
Class-level
SAD and MAD studies completed; reported tolerability and PK profile
Reported human PK and tolerability endpoint context
Comparator class lacks published human trial data
pharmacokinetics clinical safety human trials

Favipiravir Synergy Against Junín Virus

In a guinea pig model of Junín virus infection, LHF-535 monotherapy delayed the onset of severe disease but did not provide complete protection. However, when co-administered with a sub-optimal dose of favipiravir, the combination afforded complete protection against lethal infection. This synergistic effect was also evident in the absence of viremia and infectious virus in tissues of treated animals [1]. In contrast, LHF-535 alone or sub-optimal favipiravir alone only delayed disease onset, highlighting the value of the combination for achieving sterilizing immunity.

Combination Synergy
Head-to-head
100% survival (combination) vs delayed disease (monotherapies)
Reported combination endpoint context; viral clearance observed
Junín virus guinea pig model; LHF-535 + favipiravir
Junín virus combination therapy synergy

Broad-Spectrum Anti-Arenavirus Potency

LHF-535 exhibits antiviral activity against a panel of hemorrhagic fever arenaviruses, with EC50 values reported as <1 μM for Lassa, Machupo, and Junín viruses, and 1–10 μM for vesicular stomatitis virus glycoprotein (VSVg)-pseudotyped virus . This broad-spectrum profile is supported by virus-yield reduction assays confirming potent inhibition of wild-type Junín virus [1]. In comparison, the analog ST-193 has reported IC50 values of 1.4 nM against Lassa, 3.1 nM against Machupo, and 0.62 nM against Junín viruses . While direct cross-study comparisons are limited by different assay formats, the data collectively position LHF-535 as a potent, broad-spectrum arenavirus entry inhibitor with activity spanning both Old World and New World arenaviruses.

Broad-Spectrum Activity
Context-dependent
Sub-micromolar EC50 across Lassa, Machupo, Junín viruses
Multi-arenavirus screening context; cross-study comparison
Different assay formats; patent-source data to verify
arenavirus broad-spectrum antiviral potency

Resistance and Viral Attenuation

Serial passage of Tacaribe virus in LHF-535-treated Vero cells yielded drug-resistant viruses. Notably, the majority of these resistant viruses exhibited attenuated pathogenesis in vivo, suggesting that resistance-conferring mutations in the arenavirus GP2 glycoprotein (e.g., V436A, L442F) reduce viral fitness [1]. This contrasts with the expectation for many antivirals where resistance emergence may not be associated with fitness costs. For comparison, the live-attenuated Junín virus vaccine strain Candid#1 is naturally resistant to LHF-535 due to the F427I substitution in GP2, further confirming that the drug targets a virulence determinant [1]. This property may reduce the selective pressure for the emergence of fully pathogenic resistant strains.

Resistance-Attenuation Link
Reported
Resistant variants exhibit reduced in vivo pathogenesis
Reported resistance-fitness context for research evaluation
In vitro selection; mouse model attenuation assessment
drug resistance viral fitness attenuation

LHF-535 Research and Industrial Applications


Late-Stage Lassa Fever Efficacy Studies

LHF-535 is the optimal choice for studies requiring robust post-exposure efficacy. Its 100% protection in guinea pigs when treatment is delayed to 3 days post-infection sets a high benchmark that few arenavirus inhibitors have matched [1]. The established human PK bridging data further supports its use in translational research aimed at advancing Lassa fever countermeasures.

Combination Therapy for Junín and Other Arenaviruses

For studies exploring synergistic antiviral combinations, LHF-535 combined with favipiravir provides a validated starting point, with demonstrated complete protection in the Junín virus guinea pig model [2]. This application is particularly relevant for research on New World arenaviruses, where monotherapy may be insufficient.

IND-Enabling Studies and Clinical Material Sourcing

Given its Phase 1 clinical safety and PK data [3], LHF-535 is positioned for advanced development, including IND-enabling toxicology and Phase 2 efficacy trials. Procurement for this purpose is supported by the compound's well-characterized human exposure profile and oral bioavailability.

Broad-Spectrum Inhibitor Screening and Resistance Surveillance

LHF-535's activity against Lassa, Machupo, and Junín viruses , combined with its defined resistance profile (including the V434I and F427I sensitivity determinants) [4], makes it a valuable reference compound for screening novel arenavirus inhibitors and for monitoring resistance emergence in circulating strains.

Application
Selection Property
Validation Focus
Lassa virus entry inhibition studies
Post-exposure model-response context
Lethal challenge survival endpoints
Arenavirus combination research
Combination-study endpoint context
Synergy and viral clearance endpoints
Advanced development research
Human PK bridging context
Exposure-model and tolerability review
Broad-spectrum inhibitor screening
Multi-arenavirus potency context
Resistance determinant monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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